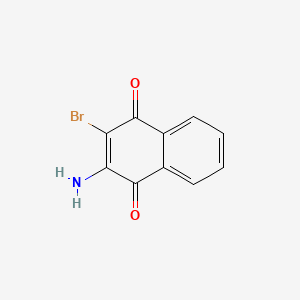

2-Amino-3-bromonaphthalene-1,4-dione

説明

特性

CAS番号 |

7208-14-2 |

|---|---|

分子式 |

C10H6BrNO2 |

分子量 |

252.06 g/mol |

IUPAC名 |

2-amino-3-bromonaphthalene-1,4-dione |

InChI |

InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |

InChIキー |

YUZPBTZDKHZAQZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |

溶解性 |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The most direct route involves nucleophilic aromatic substitution (SNAr) of 2,3-dibromonaphthalene-1,4-dione with primary amines. The electron-withdrawing quinone moiety activates the aromatic ring for substitution, enabling selective displacement of one bromine atom. For example, reaction with (pyridine-2-yl)methanamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours yields 2-amino-3-bromonaphthalene-1,4-dione. The remaining bromine at position 3 remains intact due to steric and electronic deactivation post-amination.

-

Dissolve 2,3-dibromonaphthalene-1,4-dione (1.0 equiv) and (pyridine-2-yl)methanamine (1.2 equiv) in anhydrous DMF.

-

Heat at 70°C under nitrogen for 18 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Isolate the product as a yellow solid (yield: 68–72%).

-

1H NMR (DMSO-d6, 500 MHz): δ 8.17–8.12 (m, 2H, H6, H7), 7.94–7.89 (m, 2H, H5, H8), 5.21 (s, 2H, NH2).

-

13C NMR (DMSO-d6, 126 MHz): δ 182.1 (C1=O), 181.3 (C4=O), 152.7 (C2), 134.8 (C3-Br), 132.5–125.4 (aromatic carbons).

-

HRMS : m/z calcd. for C10H6BrNO2 [M+H]+: 251.96, found: 251.95.

Bromination of 2-Aminonaphthalene-1,4-dione

Electrophilic Bromination Strategy

While less common, bromination of 2-aminonaphthalene-1,4-dione offers an alternative pathway. The amino group at position 2 directs electrophilic substitution to position 3 due to its ortho/para-directing nature. This method requires careful control of brominating agents to avoid over-bromination or oxidation of the amine.

-

Suspend 2-aminonaphthalene-1,4-dione (1.0 equiv) in chloroform at 0°C.

-

Add bromine (1.1 equiv) dropwise in the presence of sulfuric acid (2N) and hydrogen peroxide (30%) as catalysts.

-

Stir at room temperature for 4 hours, then quench with sodium thiosulfate to remove excess bromine.

-

Extract with chloroform, dry over Na2SO4, and evaporate to obtain this compound as a brown-yellow solid (yield: 85–90%).

Optimization Notes :

-

Excess bromine leads to di-substitution at positions 3 and 6.

-

Hydrogen peroxide enhances regioselectivity by stabilizing reactive intermediates.

Diazotization and Hydrolysis of 2-Amino-3-bromo Derivatives

Functional Group Interconversion

This method involves synthesizing this compound from its hydroxyl or methoxy analogs via diazotization. For instance, 2-hydroxy-3-bromo-1,4-naphthoquinone can be converted to the target compound through amination:

-

Treat 2-hydroxy-3-bromo-1,4-naphthoquinone with thionyl chloride to form the chloro intermediate.

-

React with aqueous ammonia (28%) at 60°C for 6 hours.

-

Purify via recrystallization from ethanol/water (yield: 75–80%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-deficient quinone ring complicates electrophilic substitution. Using Lewis acids like FeBr3 or AlBr3 can enhance bromine activation, but these may degrade the amine group. Alternative approaches include:

化学反応の分析

反応の種類: 2-アミノ-3-ブロモナフタレン-1,4-ジオンは、さまざまな化学反応を起こします。これには以下が含まれます。

置換反応: 適切な条件下では、臭素原子は他の求核剤と置換される可能性があります。

酸化および還元反応: キノン構造はレドックス反応を可能にし、この化合物はその対応するヒドロキノンに還元されるか、さらに酸化されます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。これらの反応は、通常、穏やかな条件から中程度の条件で行われます。

酸化および還元反応: 水素化ホウ素ナトリウムなどの還元剤と、過マンガン酸カリウムなどの酸化剤が一般的に使用されます。

生成される主な生成物:

置換反応: 生成物には、使用される求核剤に応じて、さまざまな置換ナフトキノンが含まれます。

酸化および還元反応: 生成物には、ヒドロキノンとさらに酸化されたナフトキノンが含まれます。

4. 科学研究の応用

2-アミノ-3-ブロモナフタレン-1,4-ジオンには、いくつかの科学研究の応用があります。

化学: より複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌性や抗がん性など、その潜在的な生物活性が研究されています。

医学: 生物学的標的に結合する能力により、その潜在的な治療用途が調査されています。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₈BrN₁O₂

- Molecular Weight : Approximately 265.09 g/mol

- Appearance : Yellow to orange solid

- Solubility : Soluble in various organic solvents

The compound's structure includes two carbonyl groups at the 1 and 4 positions of the naphthalene ring, which contribute to its reactivity in redox reactions and other chemical processes.

Scientific Research Applications

The applications of 2-amino-3-bromonaphthalene-1,4-dione span multiple fields:

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its biological activity. It has shown promise as:

- Anticancer Agent : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Antiseizure Activity : Research has demonstrated that certain derivatives can effectively reduce seizure activity in animal models, indicating their potential as anticonvulsants .

Analytical Chemistry

This compound serves as a:

- Fluorescent Probe : Its ability to react with nitrite ions allows for the development of fluorescent derivatives useful in detecting nitrite levels in biological samples.

- Colorimetric Sensor : The compound has been utilized in creating sensors for detecting cysteine and other amino acids due to its selective binding properties .

Material Science

The compound's unique properties make it suitable for applications in:

- Organic Electronics : Its conductive properties are being explored for use in organic semiconductor materials.

- Dyes and Pigments : The vibrant color of this compound allows it to be used in dye applications.

Case Studies

作用機序

2-アミノ-3-ブロモナフタレン-1,4-ジオンの作用機序は、さまざまな分子標的との相互作用に関与しています。この化合物は、水銀(Hg2+)やニッケル(Ni2+)などの金属イオンを検出するためのケモセンサーとして機能することができます。 検出メカニズムは、この化合物これらの金属イオンと錯体を形成する能力に基づいており、その光学的特性の変化につながります . さらに、この化合物のキノン構造は、レドックス反応に参加することを可能にし、これにより細胞プロセスと経路に影響を与える可能性があります。

類似の化合物:

2-アミノナフタレン-1,4-ジオン: 3位に臭素原子が欠けています。

2-ブロモ-3-(メチルアミノ)ナフタレン-1,4-ジオン: アミノ基の代わりにメチルアミノ基が含まれています。

2-ブロモ-3-(ペンチルアミノ)ナフタレン-1,4-ジオン: アミノ基の代わりにペンチルアミノ基が含まれています.

独自性: 2-アミノ-3-ブロモナフタレン-1,4-ジオンは、ナフトキノン構造にアミノ基と臭素原子の両方が存在するため、ユニークです。この組み合わせは、さまざまな用途に価値のある独自の化学反応性と生物活性をもたらします。

類似化合物との比較

Structural and Electronic Properties

The table below compares 2-Amino-3-bromonaphthalene-1,4-dione with structurally related naphthoquinone derivatives:

Key Observations :

- Amino vs. Alkylamino Groups: Amino groups (NH₂) increase polarity compared to alkylamino substituents (e.g., propylamino), affecting solubility and intermolecular interactions .

生物活性

2-Amino-3-bromonaphthalene-1,4-dione (C10H6BrNO2), a derivative of naphthoquinone, has garnered attention due to its potential biological activities. This compound features a unique structure that includes both an amino group and a bromine substituent, which may enhance its reactivity and biological efficacy. This article aims to explore the biological activity of this compound through a review of relevant studies, highlighting its antibacterial, antifungal, and anticancer properties.

The compound has a molecular weight of approximately 249.06 g/mol. Its structure can be represented as follows:

The presence of the bromine atom and the amino group contributes to its unique chemical behavior and potential interactions with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound also shows promising antifungal activity. Studies have reported its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis or disruption of cell wall integrity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to exert its effects by activating caspase pathways and increasing reactive oxygen species (ROS) levels within the cells.

Case Study Example:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours of exposure. Flow cytometry analysis indicated an increase in the apoptotic cell population, correlating with increased caspase-3 activity.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in target cells. This oxidative stress is implicated in the induction of apoptosis in cancer cells and the inhibition of microbial growth.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-bromonaphthalene-1,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves bromination of a naphthalene precursor (e.g., 2-amino-naphthalene-1,4-dione) using N-bromosuccinimide (NBS) or bromine in halogenated solvents (e.g., chloroform) under controlled temperatures (25–60°C). Oxidation steps may follow to stabilize the quinone structure, employing agents like potassium permanganate. Optimization includes:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) can accelerate bromination efficiency.

- Purification : Recrystallization from ethanol or column chromatography improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C3) and amino proton signals (~5–6 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- HPLC-MS : Quantifies purity and detects by-products (e.g., over-brominated derivatives) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at C3 increases electrophilicity, facilitating SN2 reactions with amines or thiols. For example:

- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 80°C to yield 3-amino derivatives. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) may arise from:

- Steric Hindrance : Bulky aryl boronic acids reduce accessibility to the bromine site.

- Catalyst Deactivation : Pd(PPh₃)₄ may degrade in the presence of quinone redox activity. Mitigate via ligand screening (e.g., XPhos) or lower reaction temperatures .

- By-Product Analysis : Use GC-MS to identify homocoupling products and adjust stoichiometry .

Q. How can computational modeling predict the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict reduction potentials. Key steps:

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent antimicrobial IC₅₀ values (e.g., 5–50 µM) may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。